Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an indole core with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with formaldehyde in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(3-(carboxylic acid)phenyl)-1H-indole-6-carboxylate.
Reduction: Formation of 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-2-carboxylate: Differing in the position of the carboxylate group on the indole ring.
Methyl 1-(4-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate: Differing in the position of the hydroxymethyl group on the phenyl ring.
Methyl 1-(3-(methoxymethyl)phenyl)-1H-indole-6-carboxylate: Differing in the substitution of the hydroxymethyl group with a methoxymethyl group.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities due to the variations in their functional groups and substitution patterns.
Biological Activity
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C_{12}H_{13}NO_3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that indole derivatives can act as inhibitors of key enzymes involved in disease processes, such as HIV integrase and other viral replication mechanisms.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, derivatives similar to this compound have demonstrated inhibitory effects on HIV-1 integrase:
- Inhibition Mechanism : The indole core and carboxyl group chelate metal ions within the active site of integrase, preventing viral DNA integration.
- Efficacy : Compounds derived from this scaffold exhibited IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, indicating strong inhibitory potential .
Antimycobacterial Activity
Indole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis:
- Minimum Inhibitory Concentration (MIC) : One study reported that certain indole compounds exhibited MIC values as low as 8.4 µM against Mtb strains, showcasing their potential as antimycobacterial agents .
- Mechanism : The presence of hydroxymethyl groups enhances lipophilicity, which may improve cell membrane penetration and target interaction .
Case Study 1: HIV Integrase Inhibition
A study focused on optimizing indole derivatives for HIV treatment found that modifications at specific positions on the indole ring significantly enhanced their integrase inhibitory activity. The introduction of halogenated anilines at the C6 position improved binding interactions with viral DNA, leading to increased potency .
Compound | IC50 (μM) | Structural Modifications |
---|---|---|
Compound A | 0.13 | Long-chain substitution at C3 |
Compound B | 1.05 | Halogenated aniline at C6 |
Compound C | 6.85 | Parent compound |
Case Study 2: Antimycobacterial Evaluation
Research into a series of indoles demonstrated that specific compounds exhibited bactericidal activity against drug-resistant strains of Mtb. The study utilized time-kill assays to assess the dynamics of bacterial growth inhibition over time .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3 |
InChI Key |
SUQAPBKLNOLOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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